3-Isocyanatopropanoic acid
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Overview
Description
3-Isocyanatopropanoic acid is an organic compound with the molecular formula C4H5NO3 It is a derivative of propanoic acid, where an isocyanate group replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatopropanoic acid can be synthesized through the reaction of isocyanates with propanoic acid derivatives. One common method involves the reaction of isocyanates with methyl propionate under controlled conditions. The reaction typically requires a catalyst or an acid-base catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. The process may include the use of alternative reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines and other reduced compounds.
Substitution: Ureas and carbamates, depending on the nucleophile used.
Scientific Research Applications
3-Isocyanatopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for drug development, particularly in creating novel therapeutic agents.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds
Mechanism of Action
The mechanism of action of 3-isocyanatopropanoic acid involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with various nucleophiles, including amines and alcohols. This reactivity is exploited in the synthesis of polymers and other complex molecules .
Comparison with Similar Compounds
Methyl 3-isocyanatopropanoate: A methyl ester derivative with similar reactivity.
3-Isocyanatopropanoyl chloride: Another derivative with a chloride group instead of a hydroxyl group.
Uniqueness: 3-Isocyanatopropanoic acid is unique due to its specific reactivity profile and the presence of both an isocyanate group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-isocyanatopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-5-2-1-4(7)8/h1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCWYSYTEDBYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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